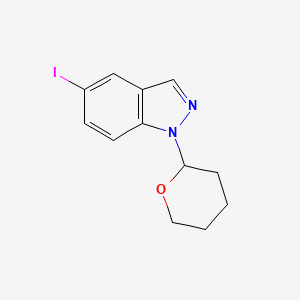

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Description

Properties

IUPAC Name |

5-iodo-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IN2O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGKQBPGDONEDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=C(C=C3)I)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Executive Summary

The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a highly valuable and versatile synthetic intermediate, strategically designed for the efficient construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and reactivity. We will delve into the rationale behind its design, focusing on the dual functionality of the C5-iodo group as a reactive handle for palladium-catalyzed cross-coupling reactions and the N1-tetrahydropyranyl (THP) group as a crucial protecting element that enhances solubility and directs regioselectivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to leverage this building block in organic synthesis and pharmaceutical research.

Introduction: The Strategic Importance of a Protected Iodoindazole

Indazole derivatives are prevalent in a wide array of pharmacologically active compounds, demonstrating activities ranging from anti-cancer to anti-inflammatory and anti-bacterial.[1][2] The ability to selectively functionalize the indazole core is paramount in drug discovery. 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole emerges as a superior building block for two primary reasons:

-

The C5-Iodo Substituent: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This makes the C5 position a prime site for introducing molecular diversity through the formation of new carbon-carbon (Suzuki, Sonogashira) and carbon-nitrogen (Buchwald-Hartwig) bonds.[3]

-

The N1-THP Protecting Group: The tetrahydropyranyl (THP) group is an acid-labile protecting group for the indazole nitrogen. Its introduction serves multiple critical functions: it prevents unwanted side reactions at the N-H position, it significantly improves the solubility of the indazole core in common organic solvents, and it can be selectively removed under mild acidic conditions to reveal the N-H for subsequent functionalization.[4][5]

This guide will explore how these features are exploited in synthesis, providing both the theoretical basis and practical methodologies for its use.

Physicochemical and Structural Properties

The structural and physical properties of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole are summarized below. The presence of the bulky, non-polar THP group generally renders the compound a solid with good solubility in solvents like dichloromethane, THF, and DMF.

| Property | Value | Source |

| IUPAC Name | 5-iodo-1-(oxan-2-yl)-1H-indazole | N/A |

| Molecular Formula | C₁₂H₁₃IN₂O | Calculated |

| Molecular Weight | 328.15 g/mol | Calculated |

| Appearance | Typically a solid | [6] |

| Stability | Stable under standard conditions; stable to basic and nucleophilic reagents but labile to acid. | [4][7] |

One of the key structural characteristics introduced by the THP group is a new stereocenter at the C2 position of the pyran ring. This means that when attached to the achiral indazole, it exists as a racemic mixture of diastereomers, which can sometimes lead to peak broadening or duplication in NMR spectra.[8]

Synthesis and Purification Workflow

The synthesis of the title compound is efficiently achieved in a two-step sequence starting from commercially available 1H-indazole. The workflow is designed for high yield and straightforward purification.

Caption: Synthetic pathway for 5-Iodo-1-(THP)-1H-indazole.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 5-Iodo-1H-indazole

-

Rationale: This procedure utilizes molecular iodine as the iodine source. The base, potassium hydroxide, is crucial for generating the indazolide anion, which is more nucleophilic and readily attacks the electrophilic iodine. DMF is an excellent solvent for this reaction due to its polar aprotic nature and high boiling point, which facilitates the dissolution of the reagents.[9]

-

Procedure:

-

To a solution of 1H-indazole (1 equiv.) in N,N-dimethylformamide (DMF), add powdered potassium hydroxide (3 equiv.) portion-wise at room temperature.

-

Stir the resulting mixture for 30 minutes to ensure complete formation of the indazolide anion.

-

Add molecular iodine (I₂) (2 equiv.) in several portions over 20 minutes. An exotherm may be observed.

-

Continue stirring the reaction at room temperature for 3-4 hours, monitoring completion by TLC.

-

Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench excess iodine.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to yield 5-iodo-1H-indazole.

-

Step 2: Synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

-

Rationale: This is a classic acid-catalyzed protection. 3,4-Dihydro-2H-pyran (DHP) is activated by a catalytic amount of p-toluenesulfonic acid (p-TsOH) to form a resonance-stabilized oxocarbenium ion. The nucleophilic N1-nitrogen of the indazole then attacks this electrophile to form the N-THP bond.[4][8] Dichloromethane (DCM) is a common solvent as it is relatively inert and easily removed.

-

Procedure:

-

Suspend 5-iodo-1H-indazole (1 equiv.) in dichloromethane (DCM).

-

Add 3,4-dihydro-2H-pyran (DHP) (1.2 equiv.).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv.).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the title compound.

-

Core Reactivity: A Hub for Molecular Diversification

The synthetic utility of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole lies in its predictable and versatile reactivity. The C-I bond serves as the primary reactive site for palladium-catalyzed transformations, while the THP group can be selectively removed when desired.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern organic synthesis, and the C-I bond of the title compound is an ideal substrate. The general catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the coupling partner, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

4.1.1. Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki reaction is a powerful method for creating biaryl structures by coupling with boronic acids or their esters.[10][11]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

-

Protocol: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine 5-Iodo-1-(THP)-1H-indazole (1 equiv.), the desired arylboronic acid (1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) (3 equiv.).

-

Purge the vessel with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent mixture, typically dimethoxyethane (DME) and water.

-

Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.).[10]

-

Heat the reaction mixture at 80-90 °C until TLC or LC-MS analysis indicates consumption of the starting material.

-

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

4.1.2. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

This reaction allows for the direct installation of an alkyne group, a valuable functional group in medicinal chemistry, by coupling with a terminal alkyne.[12][13] The reaction is co-catalyzed by palladium and copper(I).[14]

-

Protocol: Sonogashira Coupling

-

Combine 5-Iodo-1-(THP)-1H-indazole (1 equiv.), the terminal alkyne (1.2 equiv.), and a copper(I) salt such as copper(I) iodide (CuI) (0.1 equiv.) in a reaction vessel.

-

Purge with an inert gas.

-

Add a solvent such as THF or DMF, followed by a base, typically a bulky amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), which also acts as a solvent.

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.).

-

Stir the reaction at a temperature ranging from room temperature to 60 °C.

-

Work-up is similar to the Suzuki protocol, involving extraction and chromatographic purification.

-

4.1.3. Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is one of the most effective methods for constructing aryl-amine bonds, coupling the iodoindazole with primary or secondary amines.[15][16] The choice of phosphine ligand is critical for reaction efficiency.[17]

-

Protocol: Buchwald-Hartwig Amination

-

To a reaction vessel, add the palladium source, e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.), and a suitable phosphine ligand, such as Xantphos or BINAP (0.08 equiv.).

-

Add 5-Iodo-1-(THP)-1H-indazole (1 equiv.) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 equiv.).

-

Purge the vessel with an inert gas.

-

Add a degassed anhydrous solvent, such as toluene or dioxane.

-

Add the amine coupling partner (1.2 equiv.).

-

Heat the reaction mixture, typically between 80-110 °C, until completion.

-

After cooling, quench the reaction with water, extract with an organic solvent, and purify the product via column chromatography.

-

Deprotection of the N1-THP Group

The THP group is reliably cleaved under acidic conditions to regenerate the N-H functionality, which can be essential for biological activity or for further synthetic transformations.[8][18]

Caption: Acid-catalyzed removal of the THP protecting group.

-

Rationale: The mechanism involves protonation of the pyran oxygen, followed by cleavage of the C-O bond to form the stable indazole anion and the resonance-stabilized oxocarbenium ion, which is then trapped by the solvent or water.[8]

-

Protocol: THP Deprotection

-

Dissolve the THP-protected indazole (1 equiv.) in a suitable solvent such as methanol, 2-propanol, or dichloromethane.

-

Add an acid catalyst. Common choices include:

-

Stir the reaction at room temperature, monitoring by TLC.

-

Upon completion, neutralize the acid with a base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent, dry, and concentrate to yield the deprotected indazole.

-

Spectroscopic Characterization

Unambiguous characterization is critical. The following are expected spectroscopic features:

-

¹H NMR: The spectrum will be complex due to the THP group. Expect to see characteristic signals for the three aromatic protons on the indazole core. The proton at C4 will typically be a doublet, C6 a doublet of doublets, and C7 a doublet. The THP group will show a series of broad, diastereotopic multiplets in the 1.5-4.0 ppm range, along with a characteristic signal for the anomeric proton (N-CH-O) further downfield, typically around 5.5-6.0 ppm.[19][20]

-

¹³C NMR: The spectrum will show distinct signals for the 12 carbons. The carbon bearing the iodine (C5) will appear around 90-100 ppm, while the other aromatic carbons will be in the 110-140 ppm range. The carbons of the THP group will resonate in the aliphatic region.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be readily observable, confirming the molecular weight. The isotopic pattern for iodine will be absent as it is monoisotopic.

-

Infrared (IR) Spectroscopy: The absence of a broad N-H stretch around 3100-3300 cm⁻¹ confirms the protection of the indazole nitrogen. Characteristic C-H and C=C aromatic stretches will be present.

Safety and Handling

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole should be handled with standard laboratory precautions. Based on similar compounds, it may cause skin and eye irritation.[6]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated fume hood.

-

Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a strategically designed and highly effective building block for the synthesis of complex, biologically relevant molecules. Its robust reactivity in a suite of palladium-catalyzed cross-coupling reactions, combined with the stability and selective lability of the THP protecting group, provides medicinal chemists with a reliable and versatile tool for drug discovery. The protocols and mechanistic insights provided in this guide serve as a practical resource for harnessing the full synthetic potential of this important intermediate.

References

-

A mild and efficient THP protection of indazoles and benzyl alcohols in water. ResearchGate. [Link]

-

5-Iodo-1H-indazole. PubChem. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

-

THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. [Link]

-

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. PubChem. [Link]

-

Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. National Institutes of Health (NIH). [Link]

-

Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

-

Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [Link]

-

Molecular Iodine as an efficient catalyst for the synthesis of indazole. ResearchGate. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

-

Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. ResearchGate. [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. [Link]

-

Flow Chemistry: Sonogashira Coupling. Organic Syntheses. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]

-

Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. PubMed. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. ResearchGate. [Link]

-

The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

-

Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [Link]

-

Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Semantic Scholar. [Link]

-

Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Europe PMC. [Link]

-

Unlocking Therapeutic Potential: The Role of Indazole Derivatives in Pharmaceuticals. NINGBO INNO PHARMCHEM CO., LTD. [Link]

-

Indazole – Knowledge and References. Taylor & Francis Online. [Link]

-

Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Research Square. [Link]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 8. total-synthesis.com [total-synthesis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole(886230-77-9) 1H NMR [m.chemicalbook.com]

- 20. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure and weight of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

An In-Depth Technical Guide to 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: Structure, Synthesis, and Application

Introduction: The Privileged Indazole Scaffold

In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold."[1] This bicyclic aromatic heterocycle, a bioisostere of indole, is a core component in numerous biologically active molecules, demonstrating a vast potential for the discovery of novel pharmaceuticals.[1] Its derivatives have been successfully developed into drugs for a wide array of therapeutic areas, including oncology, anti-inflammatory, and anti-emetic applications.[2] The strategic functionalization of the indazole core allows for the fine-tuning of a molecule's pharmacological properties.

This guide focuses on a key intermediate, 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole . This compound is a valuable building block for drug discovery, combining the reactive potential of an iodinated indazole with a strategically protected nitrogen. We will delve into its molecular characteristics, the rationale behind its synthesis, and its application in the development of complex pharmaceutical agents.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is to define its structure and core properties. The title compound is derived from the parent 5-Iodo-1H-indazole, where the acidic proton on the N1 position of the pyrazole ring is replaced by a tetrahydropyran-2-yl (THP) group.

The molecular formula for 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is C₁₂H₁₃IN₂O . This is derived by adding the components of the THP group (C₅H₉O) to the parent 5-Iodo-1H-indazole (C₇H₅IN₂) and subtracting one hydrogen atom from the N1 position. Based on this formula, the calculated molecular weight is 328.15 g/mol .

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source / Method |

| IUPAC Name | 5-iodo-1-(oxan-2-yl)-1H-indazole | --- |

| CAS Number | 1337882-14-0 | [3][4] |

| Molecular Formula | C₁₂H₁₃IN₂O | Calculated |

| Molecular Weight | 328.15 g/mol | Calculated |

| Parent Compound | 5-Iodo-1H-indazole (CAS: 55919-82-9) | [5] |

| Parent MW | 244.03 g/mol | [5] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

Below is a 2D representation of the molecular structure.

Caption: 2D structure of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

The Tetrahydropyran (THP) Protecting Group: A Strategic Choice

The indazole scaffold contains an N-H proton that is acidic and can interfere with a variety of subsequent chemical transformations, particularly those involving organometallics, strong bases, or certain coupling reactions. To prevent unwanted side reactions, this nitrogen is often "protected." The tetrahydropyranyl (THP) group is an excellent choice for this purpose.

Why use a THP protecting group?

-

Stability: The THP ether (in this case, an N-acetal) is stable to strongly basic reaction conditions, organometallic reagents, hydrides, and various reducing and oxidizing conditions.[6][7]

-

Ease of Introduction: It can be readily introduced by treating the N-H containing substrate with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[7]

-

Mild Removal: The THP group is easily cleaved under mild acidic conditions, regenerating the N-H bond without affecting other sensitive functional groups in the molecule.[6]

-

Solubility: The presence of the THP group often improves the solubility of the parent molecule in organic solvents.[8]

The use of a protecting group like THP is a hallmark of strategic synthesis, allowing chemists to perform modifications on other parts of the molecule (like the iodine at the 5-position) without interference from the reactive N-H group.

Caption: Conceptual workflow of THP protection and deprotection strategy.

Synthesis and Characterization

The synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a straightforward procedure starting from commercially available 5-Iodo-1H-indazole.

Experimental Protocol: THP Protection of 5-Iodo-1H-indazole

This protocol is based on well-established methods for the tetrahydropyranylation of N-H containing heterocycles.[9]

Materials:

-

5-Iodo-1H-indazole (1.0 eq)

-

3,4-Dihydro-2H-pyran (DHP) (1.2 - 1.5 eq)

-

Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH) (0.05 - 0.1 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 5-Iodo-1H-indazole in anhydrous DCM, add 3,4-dihydro-2H-pyran.

-

Catalyst Addition: Add a catalytic amount of PPTS or p-TsOH to the solution. The use of PPTS is often preferred as it is a milder acid catalyst, reducing the risk of side reactions.[7]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. This typically takes a few hours.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica gel column chromatography to yield the pure 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Caption: Step-by-step workflow for the synthesis of the title compound.

Expected Characterization Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indazole aromatic protons, as well as a complex set of signals in the aliphatic region corresponding to the diastereotopic protons of the THP ring. A key indicator of successful protection is the disappearance of the broad N-H signal from the starting material.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of 328.15.

-

Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the N-H stretching vibration that would be present in the starting material.

Applications in Drug Development

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is not an end-product but a versatile intermediate. The iodine atom at the 5-position is a synthetic handle that can be readily converted into other functional groups through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the introduction of diverse substituents to build molecular complexity.

This intermediate is particularly valuable in the synthesis of kinase inhibitors. For example, the indazole scaffold is a key component of several approved cancer drugs like Axitinib and Pazopanib.[10] The ability to functionalize the 5-position of the indazole ring is crucial for achieving potent and selective binding to the target kinase.

Conclusion

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole represents a confluence of strategic chemical design. It combines the pharmacologically significant indazole core with two key features for synthetic utility: a protecting group on the reactive nitrogen and a versatile iodine handle for further elaboration. Understanding the properties, the rationale for its structure, and the methods for its synthesis is crucial for researchers and scientists engaged in the design and development of next-generation therapeutics. This intermediate serves as a prime example of how fundamental principles of organic chemistry, such as the use of protecting groups, are essential tools in the complex endeavor of drug discovery.

References

-

Tetrahedron Letters. A mild and efficient THP protection of indazoles and benzyl alcohols in water. [Link]

-

PubChem. 5-Iodo-1H-indazole. [Link]

-

Chemsigma. 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole [1337882-14-0]. [Link]

-

RSC Publishing. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

-

Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

-

PubMed Central (PMC). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. Unlocking Therapeutic Potential: The Role of Indazole Derivatives in Pharmaceuticals. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. The Role of Indazole Derivatives in Modern Drug Discovery. [Link]

-

Taylor & Francis Online. Indazole – Knowledge and References. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole [1337882-14-0] | King-Pharm [king-pharm.com]

- 4. 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole [1337882-14-0] | Chemsigma [chemsigma.com]

- 5. 5-Iodo-1H-indazole | C7H5IN2 | CID 21894739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

The Strategic Role of N-THP Protected 5-Iodoindazole Intermediates in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Importance of Strategic Protection

The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, particularly in the realm of oncology.[1] Its structural rigidity and ability to participate in various intermolecular interactions make it an ideal framework for the design of targeted therapies. Among the plethora of functionalized indazoles, 5-iodoindazole stands out as a versatile building block, primarily due to the reactivity of the iodine atom in transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, enabling extensive structure-activity relationship (SAR) studies and the optimization of drug candidates.[2]

However, the presence of the acidic N-H proton in the indazole ring system necessitates a protection strategy to prevent unwanted side reactions during synthesis. The choice of the protecting group is critical and must be carefully considered based on its stability to the reaction conditions, its ease of introduction and removal, and its influence on the reactivity and solubility of the intermediate. The tetrahydropyranyl (THP) group has emerged as a highly effective and practical choice for this purpose, offering a unique combination of stability and mild cleavage conditions.[3] This technical guide provides a comprehensive literature review of N-THP protected 5-iodoindazole intermediates, detailing their synthesis, characterization, and strategic application in the development of kinase inhibitors and other therapeutic agents.

The Tetrahydropyranyl (THP) Protecting Group: A Chemist's Workhorse

The tetrahydropyranyl (THP) group is widely recognized in organic synthesis for the protection of alcohols and other nucleophilic functional groups. Its popularity stems from several key advantages:

-

Low Cost and Ease of Introduction: The THP group is typically introduced by reacting the substrate with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. DHP is an inexpensive and readily available reagent.[3]

-

Stability: The resulting tetrahydropyranyl ether is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and strong bases, making it compatible with a variety of subsequent synthetic transformations.

-

Enhanced Solubility: The presence of the THP group often improves the solubility of intermediates in organic solvents, facilitating purification and handling.

-

Mild Deprotection Conditions: The THP group is readily cleaved under mild acidic conditions, such as treatment with a catalytic amount of a strong acid in an alcoholic solvent or aqueous acid.[4][5]

Synthesis of N-THP Protected 5-Iodoindazole: A Tale of Two Isomers

The N-THP protection of 5-iodoindazole typically yields a mixture of two regioisomers: 1-(tetrahydro-2H-pyran-2-yl)-5-iodo-1H-indazole (N1-isomer) and 2-(tetrahydro-2H-pyran-2-yl)-5-iodo-2H-indazole (N2-isomer). The ratio of these isomers is influenced by a delicate interplay of steric and electronic factors, as well as the reaction conditions employed.[6]

dot graph "N-THP Protection of 5-Iodoindazole" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1. General reaction scheme for the N-THP protection of 5-iodoindazole.

Controlling Regioselectivity: A Key Synthetic Challenge

Achieving high regioselectivity in the N-alkylation of indazoles is a common challenge.[6] The thermodynamically more stable 1H-indazole tautomer often leads to a preference for the N1-substituted product. However, the choice of base, solvent, and electrophile can significantly influence the N1/N2 ratio.[7][8][9]

For the N-THP protection of 5-iodoindazole, the reaction conditions can be tuned to favor one isomer over the other. For instance, the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) can favor the formation of the N1-isomer.[6] Conversely, certain acid-catalyzed conditions may lead to a higher proportion of the N2-isomer. Careful optimization of the reaction parameters is therefore crucial to obtain the desired regioisomer in high yield.

Experimental Protocol: Synthesis of N-THP Protected 5-Iodoindazole

The following is a general procedure for the N-THP protection of 5-iodoindazole. Researchers should note that optimization of reaction time, temperature, and catalyst loading may be necessary to achieve optimal results.

Materials:

-

5-Iodo-1H-indazole

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 5-iodo-1H-indazole (1.0 eq) in anhydrous DCM at room temperature, add 3,4-dihydro-2H-pyran (1.2-1.5 eq).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the N1 and N2 isomers.

Characterization of N-THP Protected 5-Iodoindazole Isomers

The unambiguous identification of the N1 and N2 isomers is critical for their use in subsequent synthetic steps. This is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(tetrahydro-2H-pyran-2-yl)-5-iodo-1H-indazole | 886230-77-9 (as part of a larger structure) | C₁₂H₁₃IN₂O | 328.15 |

| 2-(tetrahydro-2H-pyran-2-yl)-5-iodo-2H-indazole | 1266386-38-2 | C₁₂H₁₃IN₂O | 328.15 |

¹H NMR Spectroscopy: The chemical shifts of the indazole ring protons, particularly the proton at the 3-position (H3), are diagnostic for distinguishing between the N1 and N2 isomers. In the N1-isomer, the H3 proton typically resonates at a different chemical shift compared to the N2-isomer. The protons of the THP ring will appear as a complex set of multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the indazole ring also differ between the two isomers. These differences, in conjunction with 2D NMR techniques such as HSQC and HMBC, can be used to definitively assign the structure.[10][11]

Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations of the indazole ring, as well as the C-O stretching of the THP ether.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary synthetic utility of N-THP protected 5-iodoindazole lies in its application as a substrate in Suzuki-Miyaura cross-coupling reactions.[12] This powerful palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the 5-position of the indazole ring and a wide variety of aryl and heteroaryl boronic acids or their esters.[13] This versatility is a cornerstone of modern drug discovery, enabling the rapid generation of diverse compound libraries for biological screening.

dot graph "Suzuki_Miyaura_Coupling" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 2. General scheme for the Suzuki-Miyaura coupling of N-THP-5-iodoindazole.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of N-THP protected 5-iodoindazole. Optimization of the catalyst, ligand, base, and solvent system is often necessary for different boronic acids.[14]

Materials:

-

N-THP protected 5-iodoindazole (N1 or N2 isomer)

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add the N-THP protected 5-iodoindazole (1.0 eq), the aryl or heteroaryl boronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.

-

Add the anhydrous solvent and degassed water (if using a two-phase system).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Deprotection: Unveiling the Final Product

The final step in many synthetic sequences involving N-THP protected intermediates is the removal of the THP group to reveal the free N-H of the indazole ring. This is typically achieved under mild acidic conditions.

dot graph "THP_Deprotection" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 3. Deprotection of the N-THP group.

Experimental Protocol for THP Deprotection

Materials:

-

N-THP protected indazole derivative

-

Methanolic HCl or Trifluoroacetic acid (TFA) in DCM

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the N-THP protected indazole derivative in a suitable solvent such as methanol or DCM.

-

Add a solution of HCl in methanol or TFA dropwise at room temperature.

-

Stir the reaction mixture until the deprotection is complete (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product if necessary.

Case Study: The Role of N-THP-5-Iodoindazole in the Synthesis of Kinase Inhibitors

The strategic use of N-THP protected 5-iodoindazole is exemplified in the synthesis of numerous kinase inhibitors. The ability to introduce diverse functionalities at the 5-position of the indazole core via Suzuki-Miyaura coupling has been instrumental in the development of potent and selective inhibitors of various kinases, including Polo-like kinase (PLK) and Aurora kinases.[15][16][17][18][19][20]

A prominent example is the synthesis of Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of renal cell carcinoma.[21] A key intermediate in the synthesis of Axitinib is (E)-3-[2-(Pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine (CAS 886230-76-8), which is derived from an N-THP protected iodoindazole precursor.[4][13][22] The THP protecting group plays a crucial role in masking the indazole nitrogen during the preceding synthetic steps, and its subsequent removal under mild conditions yields the final drug substance.

Conclusion

N-THP protected 5-iodoindazole intermediates are invaluable tools in the arsenal of the medicinal chemist. The THP group provides robust protection of the indazole nitrogen, allowing for the selective functionalization of the 5-position through powerful cross-coupling methodologies like the Suzuki-Miyaura reaction. The mild conditions required for both the introduction and removal of the THP group, coupled with its favorable impact on solubility, make it a highly practical and strategic choice in the multi-step synthesis of complex drug molecules. As the demand for novel and highly selective kinase inhibitors continues to grow, the strategic application of these versatile intermediates will undoubtedly play an increasingly important role in the future of drug discovery and development.

References

-

Axitinib intermediate CAS No. 886230-76-8 Pharmaceutical Intermediates. (n.d.). Retrieved from [Link]

-

2-(2-Pyridinyl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H ... - apicule. (n.d.). Retrieved from [Link]

-

A mild and efficient THP protection of indazoles and benzyl alcohols in water. (n.d.). ResearchGate. Retrieved from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). National Institutes of Health. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025, September 12). National Center for Biotechnology Information. Retrieved from [Link]

-

Supporting Information. (n.d.). AWS. Retrieved from [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021, August 2). Beilstein Journals. Retrieved from [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold. (2021, August 2). Beilstein Journals. Retrieved from [Link]

-

(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021, August 2). ResearchGate. Retrieved from [Link]

-

Unlocking THP Deprotection: The Secret Magic of Organic Chemistry. (2023, August 21). YouTube. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

-

Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

indazole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati. (n.d.). Retrieved from [Link]

-

(PDF) A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. (n.d.). Growing Science. Retrieved from [Link]

-

Organic Synthesis advice needed. Achieving THP protection of phenolic group. (2014, April 12). Reddit. Retrieved from [Link]

- US8022227B2 - Method of synthesizing 1H-indazole compounds. (n.d.). Google Patents.

-

Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

1 H- and 13 C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). MDPI. Retrieved from [Link]

-

1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. (n.d.). PubMed. Retrieved from [Link]

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016, November 29). PubMed. Retrieved from [Link]

-

2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010, June 10). PubMed. Retrieved from [Link]

-

Design, Synthesis, and Cellular Characterization of a New Class of IPMK Kinase Inhibitors. (2025, August 14). ACS Publications. Retrieved from [Link]

-

Optimization for synthesis of 2H-indazole | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. (n.d.). MDPI. Retrieved from [Link]

-

(PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

CAS 1266386-38-2 | 6-Iodo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole. (n.d.). Retrieved from [Link]

Sources

- 1. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. d-nb.info [d-nb.info]

- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 22. (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole(886230-77-9) 1H NMR spectrum [chemicalbook.com]

Stability of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole under ambient conditions

An In-Depth Technical Guide Topic: Stability of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole under Ambient Conditions Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. The presence of both a reactive iodo-substituent and an acid-labile tetrahydropyranyl (THP) protecting group necessitates a thorough understanding of its stability profile. This guide provides a comprehensive analysis of the factors governing the stability of this compound under ambient conditions. We will dissect its structural vulnerabilities, propose a rigorous experimental workflow for stability assessment, and offer field-proven recommendations for its handling and storage to ensure its integrity throughout the research and development lifecycle.

Introduction: The Synthetic Utility and Structural Nuances of a Key Intermediate

The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1][2] The introduction of an iodine atom at the 5-position provides a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. However, the reactivity of the indazole N-H proton can interfere with these transformations. To circumvent this, the nitrogen is often protected, with the tetrahydropyranyl (THP) group being a common choice due to its ease of installation and removal.[3]

The resulting compound, 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, is thus a critical intermediate. Its stability is not a trivial matter; degradation can lead to the formation of impurities that complicate subsequent synthetic steps, compromise final product purity, and generate misleading biological data. This guide serves as a proactive manual for scientists, moving beyond simple storage instructions to explain the chemical principles that dictate the compound's shelf-life.

Structural Analysis and Predicted Stability Liabilities

A molecule's stability is intrinsically linked to its structure. By examining the constituent functional groups of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, we can anticipate potential degradation pathways.

Caption: Key structural features influencing stability.

-

The THP Protecting Group (Primary Concern): The bond between the indazole nitrogen and the THP group forms an N,O-acetal. Acetals are notoriously susceptible to hydrolysis under acidic conditions. The mechanism involves protonation of the pyran's ether oxygen, followed by cleavage to form a stable oxocarbenium ion and the deprotected 5-iodo-1H-indazole. Even trace amounts of acid, atmospheric or residual from synthesis, can catalyze this degradation. The THP group is specifically chosen to enhance stability during certain reactions but becomes the primary point of failure during storage if conditions are not optimal.[4]

-

The Carbon-Iodine Bond: Aryl iodides are the most reactive of the aryl halides. The C-I bond is susceptible to cleavage, particularly under photolytic conditions (exposure to UV or even strong ambient light). This can lead to the formation of radical species or the corresponding debrominated indazole. While less of a concern in the dark, it is a critical factor for any handling outside of a light-protected environment.

-

The Indazole Ring: The bicyclic indazole core is generally robust and aromatic. It is unlikely to be a point of degradation under typical ambient conditions, assuming the N-1 position remains protected.

Based on this analysis, the most probable degradation pathway under ambient conditions, especially in the presence of moisture and acidic impurities, is the hydrolysis of the THP group.

Caption: Predicted primary degradation pathway via THP cleavage.

A Framework for Empirical Stability Assessment: A Self-Validating Protocol

Theoretical predictions must be confirmed by empirical data. A forced degradation study is the most effective way to identify likely degradants and establish stable storage conditions. The following protocol outlines a robust methodology for assessing the stability of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in its solid state.

Objective

To evaluate the stability of solid 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole under accelerated ambient conditions (heat, humidity, and light) and to identify potential degradation products.

Essential Materials

-

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (purity >98%)

-

5-Iodo-1H-indazole reference standard (for degradant identification)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

Calibrated stability chambers (e.g., 40°C/75% RH, photostability chamber)

-

Validated HPLC-UV system

Experimental Workflow: A Step-by-Step Guide

The trustworthiness of a stability study hinges on a well-designed workflow that minimizes variability and ensures accurate quantification.

Caption: Experimental workflow for the forced degradation study.

-

Sample Preparation: Accurately weigh ~5 mg of the compound into multiple sets of amber glass vials. The use of amber vials is critical to prevent photolysis from being an unintended variable in the thermal/humidity studies.

-

Time Zero (T=0) Analysis: Immediately prepare and analyze a subset of samples. This is the self-validating baseline against which all future timepoints are compared. Dissolve the solid in a suitable diluent (e.g., 50:50 acetonitrile:water) and analyze using the validated HPLC method.

-

Stress Conditions: Place the remaining vials into the following conditions:

-

Control: 2-8°C, protected from light.

-

Ambient: 25°C / 60% Relative Humidity (RH), protected from light.

-

Accelerated: 40°C / 75% RH, protected from light.

-

Photostability: Expose the solid compound to light as per ICH Q1B guidelines.

-

-

Timepoint Analysis: At predetermined intervals (e.g., 1, 2, and 4 weeks), remove one vial from each condition. Prepare and analyze the sample by HPLC.

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining compared to the T=0 sample.

-

Identify the peak corresponding to 5-iodo-1H-indazole by comparing its retention time with the reference standard.

-

Quantify any significant degradation products.

-

The Cornerstone: A Stability-Indicating HPLC Method

The entire study relies on an analytical method that can separate the parent compound from its potential degradants.

-

Column: C18, 250 x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Rationale: The acidic mobile phase mimics the conditions that would cause hydrolysis, ensuring that any on-column degradation is consistent. The gradient is designed to elute the more polar deprotected compound (5-iodo-1H-indazole) earlier than the parent THP-protected compound.

Data Presentation and Actionable Recommendations

The results from the stability study should be summarized in clear, comparative tables.

Table 1: Representative Stability Data for 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (Solid State)

| Storage Condition | Timepoint | Assay (% of Initial) | 5-Iodo-1H-indazole (%) | Total Impurities (%) |

|---|---|---|---|---|

| 2-8°C, Dark | 4 Weeks | 99.8 | < 0.05 | 0.2 |

| 25°C/60% RH, Dark | 4 Weeks | 98.5 | 1.1 | 1.5 |

| 40°C/75% RH, Dark | 4 Weeks | 92.1 | 6.8 | 7.9 |

| Photostability (ICH Q1B) | - | 99.5 | < 0.05 | 0.5 |

(Note: Data are illustrative examples based on predicted chemical behavior.)

Field-Proven Handling and Storage Recommendations:

Based on the predicted liabilities and the expected outcome of the proposed study, the following best practices are recommended:

-

Storage: The compound should be stored as a solid in tightly sealed amber glass vials at 2-8°C . Long-term storage at ambient temperature is not recommended due to the risk of hydrolysis.

-

Handling:

-

Minimize exposure to light. Work in a fume hood with the sash lowered or use aluminum foil to cover glassware.

-

Avoid exposure to acidic conditions. Do not use acidic solvents for dissolution unless proceeding immediately with a reaction. Ensure all glassware is clean and free of acidic residue.

-

When weighing and handling, minimize exposure to atmospheric moisture by working quickly and resealing the container promptly. For highly sensitive applications, handling in a glove box under an inert atmosphere (N₂ or Ar) is ideal.

-

-

In-Solution Stability: Solutions of the compound, especially in protic or acidic solvents, should be prepared fresh and used immediately. General guidelines suggest that solutions stored at -20°C may be viable for up to one month, but this should be verified for the specific solvent system being used.

Conclusion

While 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is an indispensable tool for synthetic chemists, its stability is conditional. The N,O-acetal linkage of the THP protecting group represents its primary vulnerability, being susceptible to acid-catalyzed hydrolysis. This inherent lability dictates a stringent set of handling and storage protocols. By understanding the underlying chemical principles and, where necessary, performing empirical studies as outlined in this guide, researchers can ensure the integrity of this key intermediate, leading to more reliable, reproducible, and successful scientific outcomes.

References

-

Royal Society of Chemistry. Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. Available from: [Link]

-

Sharma, V., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 2022. Available from: [Link]

-

PubChem. 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Available from: [Link]

-

Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

- Google Patents. Synthesis of 5-iodo-1,4-twice substituted-1,2,3-trioxazole compound.

-

PubChem. 5-Iodo-1H-indazole. Available from: [Link]

-

Li, Y., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2022. Available from: [Link]

- Google Patents. Method for preparing 1H-indazole derivative.

-

AZoM. Determination of Drugs in Human Blood via Bidirectional Solid Phase Extraction. Available from: [Link]

- Google Patents. Methods for preparing indazole compounds.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 4. 5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | 150187-64-7 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Introduction: The Strategic Importance of C-5 Arylated Indazoles in Drug Discovery

The indazole nucleus is a cornerstone scaffold in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. As a bioisostere of indole, it partakes in crucial interactions with various biological targets, leading to therapeutic agents for oncology, inflammation, and neurological disorders. The functionalization of the indazole core, particularly at the C-5 position with aryl or heteroaryl moieties, offers a powerful strategy for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for forging these critical carbon-carbon bonds, lauded for its operational simplicity, broad functional group tolerance, and the commercial availability of a diverse array of boronic acid coupling partners.

This guide provides a comprehensive technical overview and detailed protocols for the successful application of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a key building block in Suzuki-Miyaura coupling reactions. The focus is on providing researchers, scientists, and drug development professionals with a robust and reproducible methodology, underpinned by a clear rationale for the selection of reaction parameters.

The Role of the Tetrahydropyranyl (THP) Protecting Group

The selection of an appropriate protecting group for the indazole nitrogen is critical to ensure the success of the subsequent cross-coupling reaction. The tetrahydropyranyl (THP) group offers several advantages in this context:

-

Stability: The THP group is stable to the basic conditions and the organometallic reagents typically employed in Suzuki-Miyaura couplings. This prevents unwanted side reactions at the indazole nitrogen.

-

Facile Introduction and Removal: The THP group can be readily introduced onto the indazole nitrogen and, importantly, can be cleaved under mild acidic conditions post-coupling, which are generally well-tolerated by the newly formed biaryl system.

-

No Interference: The THP group does not interfere with the catalytic cycle of the Suzuki-Miyaura reaction, allowing for efficient coupling at the C-5 position.

Optimized Suzuki-Miyaura Coupling Protocol

The following protocol has been developed based on established methodologies for the Suzuki-Miyaura coupling of related halo-heterocycles, with specific considerations for the reactivity of the 5-iodo-1-(THP)-1H-indazole substrate. Iodides are generally more reactive than bromides in palladium-catalyzed cross-coupling reactions, which can allow for milder reaction conditions.

Table of Optimized Reaction Conditions

| Parameter | Recommended Condition | Rationale |

| Palladium Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | A robust and versatile catalyst for cross-coupling reactions of heteroaryl halides, demonstrating high efficiency and good functional group tolerance.[1] |

| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Anhydrous carbonate bases are effective in promoting the transmetalation step without causing significant side reactions.[1] |

| Solvent | 1,2-Dimethoxyethane (DME) or 1,4-Dioxane | Aprotic ethereal solvents that are excellent for dissolving the reactants and catalyst, and are stable at the required reaction temperatures.[1] |

| Temperature | 80-100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe without promoting significant decomposition of the starting materials or product. |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the oxidation and deactivation of the palladium catalyst. |

Step-by-Step Experimental Protocol

-

Reaction Setup: To an oven-dried Schlenk flask, add 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,2-dimethoxyethane (DME) to the flask. Subsequently, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03-0.05 equiv.).

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deprotection of the THP Group

Following the successful Suzuki-Miyaura coupling, the THP protecting group can be efficiently removed to yield the final 5-aryl-1H-indazole.

Step-by-Step Deprotection Protocol

-

Dissolution: Dissolve the 5-aryl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in a suitable protic solvent such as methanol or ethanol.

-

Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH).

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

-

Work-up: Once the reaction is complete, neutralize the mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify the crude product by recrystallization or column chromatography to obtain the pure 5-aryl-1H-indazole.

Conclusion

The Suzuki-Miyaura cross-coupling of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a highly effective and versatile method for the synthesis of C-5 arylated indazoles. The use of the THP protecting group ensures a clean and efficient reaction, and the optimized protocol provided herein offers a reliable pathway to a diverse range of valuable compounds for drug discovery and development. The straightforward nature of both the coupling and deprotection steps makes this methodology amenable to library synthesis and scale-up operations.

References

-

Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508–4521. [Link]

Sources

Scalable synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole for pharmaceutical research

Application Note & Protocol

Topic: Scalable Synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole for Pharmaceutical Research

For: Researchers, scientists, and drug development professionals.

Abstract

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a critical building block in medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents, including potent kinase inhibitors.[1][2][3] Its structure allows for versatile functionalization, particularly through metal-catalyzed cross-coupling reactions at the C5-iodo position. This document provides a comprehensive, scalable, and field-tested two-step protocol for the synthesis of this valuable intermediate, starting from commercially available 5-amino-1H-indazole. We emphasize the rationale behind procedural choices, robust reaction conditions, and in-process controls to ensure high yield and purity, meeting the rigorous demands of pharmaceutical research and development.

Strategic Overview: The Synthetic Pathway

The synthesis is executed in two primary stages: (1) the conversion of 5-amino-1H-indazole to 5-iodo-1H-indazole via a Sandmeyer-type reaction, and (2) the subsequent N-1 protection of the indazole ring with a tetrahydropyranyl (THP) group. This strategy is designed for scalability and efficiency.

The N-1 position of the indazole is the most thermodynamically stable tautomer and protecting it is crucial for subsequent regioselective functionalization.[3] The THP group is an ideal choice as it is introduced under mild acidic conditions, is stable to a wide range of non-acidic reagents (e.g., organometallics, bases, and reductants), and can be readily removed under mild acidic conditions, ensuring compatibility with complex synthetic routes.[4][5]

Caption: High-level workflow for the two-step synthesis.

Part I: Scalable Synthesis of 5-Iodo-1H-indazole

Principle and Rationale

This transformation proceeds via a well-established Sandmeyer-type reaction.[6][7] The primary aromatic amine of 5-amino-1H-indazole is first converted into a diazonium salt using sodium nitrite under strongly acidic conditions (HCl) at low temperatures (0–5 °C). The low temperature is critical to prevent the premature decomposition of the thermally unstable diazonium intermediate. The resulting diazonium salt is then treated with a solution of potassium iodide (KI), which acts as the iodide source. Upon gentle heating, nitrogen gas is liberated, and the iodide ion substitutes the diazonium group to yield the target 5-iodo-1H-indazole. This method is highly reliable and has been successfully scaled for industrial production.[7]

Materials and Equipment

| Reagent / Material | Grade | Supplier | Notes |

| 5-Amino-1H-indazole | >98% | Commercial | |

| Hydrochloric Acid (HCl) | Concentrated (37%) | ACS Reagent | Corrosive |

| Sodium Nitrite (NaNO₂) | >99% | ACS Reagent | Oxidizer |

| Potassium Iodide (KI) | >99% | ACS Reagent | |

| Ethyl Acetate (EtOAc) | ACS Grade | Solvent for extraction | |

| Sodium Thiosulfate (Na₂S₂O₃) | Anhydrous | ACS Reagent | For quenching excess iodine |

| Brine (Saturated NaCl) | Lab Prepared | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | Lab Grade | Drying agent | |

| Mechanical Stirrer | For efficient mixing in large vessels | ||

| Jacketed Reaction Vessel | To maintain low temperature | ||

| Dropping Funnel | For controlled addition of reagents |

Detailed Experimental Protocol

-

Vessel Preparation: Set up a jacketed reaction vessel equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Charge the vessel with water and concentrated hydrochloric acid.

-

Initial Cooling: Begin circulating a coolant (e.g., glycol/water mix) through the jacket to bring the internal temperature of the acid solution to 0–5 °C.

-

Substrate Addition: While stirring vigorously, slowly add 5-amino-1H-indazole (1.0 equiv) to the cold acid solution. A thick slurry will form. Maintain the temperature below 5 °C throughout the addition.

-

Diazotization: Prepare a solution of sodium nitrite (1.05 equiv) in deionized water. Add this solution dropwise to the reaction slurry via the dropping funnel over 30-60 minutes. Crucial: Maintain the internal temperature strictly below 5 °C, as the reaction is exothermic. A slight color change to a brownish solution may be observed.

-

Endpoint Check: After the addition is complete, continue stirring for an additional 15 minutes at 0–5 °C. Check for the presence of excess nitrous acid using potassium iodide-starch paper (a positive test turns the paper blue/black). If the test is negative, add a small amount of NaNO₂ solution until a positive test is sustained.

-

Iodide Addition: In a separate vessel, prepare a solution of potassium iodide (3.0 equiv) in deionized water. Cool this solution to ~10 °C. Slowly add the previously formed diazonium salt solution to the KI solution. Note: This addition order is often safer on a large scale. Vigorous gas (N₂) evolution will occur.

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature. Then, heat the reaction mixture to 80-90 °C for 1-2 hours to ensure complete decomposition of any remaining diazonium salt and full product formation.[6]

-

Work-up: Cool the reaction mixture to room temperature. A dark solid may precipitate. Extract the mixture several times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate solution (to remove residual iodine), water, and finally, brine.[6]

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-iodo-1H-indazole as a solid.

Expected Results and Troubleshooting

| Parameter | Expected Outcome | Troubleshooting Guide |

| Yield | 85-95% | Low Yield: Incomplete diazotization (check NaNO₂ quality/amount); temperature too high causing diazonium decomposition; insufficient KI. |

| Purity (by HPLC) | >98% | Impurities Present: Recrystallize the product. Dark color can be removed by treating the organic solution with activated charcoal before filtration. |

| Appearance | Off-white to light brown solid | Dark/Black Product: Residual iodine present. Ensure thorough washing with sodium thiosulfate solution. |

Part II: N-1 Protection with Tetrahydropyran (THP)

Principle and Rationale

The protection of the indazole N-1 nitrogen is achieved via an acid-catalyzed addition to 3,4-dihydro-2H-pyran (DHP).[4] The acid catalyst, typically p-toluenesulfonic acid (p-TsOH), protonates the DHP, making it susceptible to nucleophilic attack by the indazole nitrogen. This reaction forms a stable acetal, effectively protecting the N-H group.[5] This protection is essential for preventing N-alkylation or other side reactions in subsequent synthetic steps that might require basic or organometallic reagents.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of dihydropyridone indazole amides as selective Rho-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

Application Notes & Protocols: Strategic Functionalization of the Indazole Scaffold via Sonogashira Coupling of 5-Iodo-1-THP-indazole

Introduction: The Strategic Value of the Indazole Scaffold